molecular formula C8H8I2 B1624979 2,5-Diiodo-1,3-dimethylbenzene CAS No. 4102-48-1

2,5-Diiodo-1,3-dimethylbenzene

Cat. No.: B1624979
CAS No.: 4102-48-1
M. Wt: 357.96 g/mol
InChI Key: VOEUAVLLUTWZPZ-UHFFFAOYSA-N
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Description

2,5-Diiodo-1,3-dimethylbenzene is a chemical compound with the molecular formula C8H8I2 . It has a molecular weight of 357.96 g/mol.


Synthesis Analysis

The synthesis of this compound can be carried out in air . The synthesis techniques are modifications of approaches described in previous studies . The synthesis process could potentially involve the oxidation of 1,4-diiodo-2,5-dimethylbenzene .


Molecular Structure Analysis

The structures of 1,4-diiodo-2,5-dimethylbenzene and 1,3,4,6-tetraiodo-2,5-dimethylbenzene are determined by single crystal X-ray diffraction . The packing motif in these structures is mainly determined by π-stacking and the system of halogen⋯halogen contacts between the stacks .


Chemical Reactions Analysis

Interactions involving halogen atoms play a significant role in the crystal packing formation in the structures of 1,4-diiodo-2,5-dimethyl- and 1,3,4,6-tetraiodo-2,5-dimethylbenzene . In the case of diiodoxylene, iodine σ-hole–π-system interactions are also observed in the structure .

Future Directions

Polyiodine-substituted arenes like 2,5-Diiodo-1,3-dimethylbenzene have been known for many decades and even centuries . Interest in these compounds can possibly rise due to the increasing attention to halogen bonding . These compounds can be considered as promising building blocks for creating supramolecular associates based on HalB .

Properties

IUPAC Name

2,5-diiodo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEUAVLLUTWZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443891
Record name 2,5-DIIODO-1,3-DIMETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4102-48-1
Record name 2,5-Diiodo-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4102-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-DIIODO-1,3-DIMETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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